

Propargyl-PEG13-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Propargyl-PEG13-Boc*

Cat. No.: *B11936806*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG13-Boc is a versatile heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a Boc-protected amine, allows for the precise and efficient linkage of diverse molecular entities. The polyethylene glycol (PEG) backbone, consisting of 13 ethylene glycol units, enhances solubility and can reduce the immunogenicity of the resulting conjugate.

Core Features and Applications

Propargyl-PEG13-Boc is characterized by two key reactive functionalities:

- Propargyl Group:** The terminal alkyne group is poised for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the stable conjugation of the linker to molecules bearing an azide group, such as modified cytotoxic drugs, fluorescent dyes, or other biomolecules.
- Boc-Protected Amine:** The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be coupled to various substrates, including proteins, peptides, or other small molecules, typically through amide bond formation.

The hydrophilic PEG13 chain imparts favorable pharmacokinetic properties to the final conjugate, including increased solubility and a longer circulation half-life. This makes **Propargyl-PEG13-Boc** an ideal choice for applications in drug delivery and targeted therapy.

Quantitative Data

The physicochemical properties of **Propargyl-PEG13-Boc** are summarized in the table below.

Property	Value
Molecular Weight	712.86 g/mol
Chemical Formula	C ₃₄ H ₆₄ O ₁₅ N ₂ O ₅
Purity	Typically ≥98%
Appearance	Colorless to light yellow liquid or solid
Solubility	Soluble in DMSO, DCM, DMF
Storage Conditions	Store at -20°C for long-term stability

Experimental Protocols

Detailed methodologies for the two key reactions involving **Propargyl-PEG13-Boc** are provided below.

Boc Deprotection of Propargyl-PEG13-Boc

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

- **Propargyl-PEG13-Boc**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Thin-layer chromatography (TLC) plate (silica gel)
- LC-MS system for reaction monitoring

Procedure:

- Dissolve **Propargyl-PEG13-Boc** in anhydrous DCM (e.g., 10 mL per 100 mg of linker).
- Add TFA dropwise to the solution at 0°C (ice bath) to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the deprotected Propargyl-PEG13-amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" chemistry reaction between the propargyl group of the linker and an azide-containing molecule.

Materials:

- Propargyl-functionalized molecule (e.g., Propargyl-PEG13-amine)

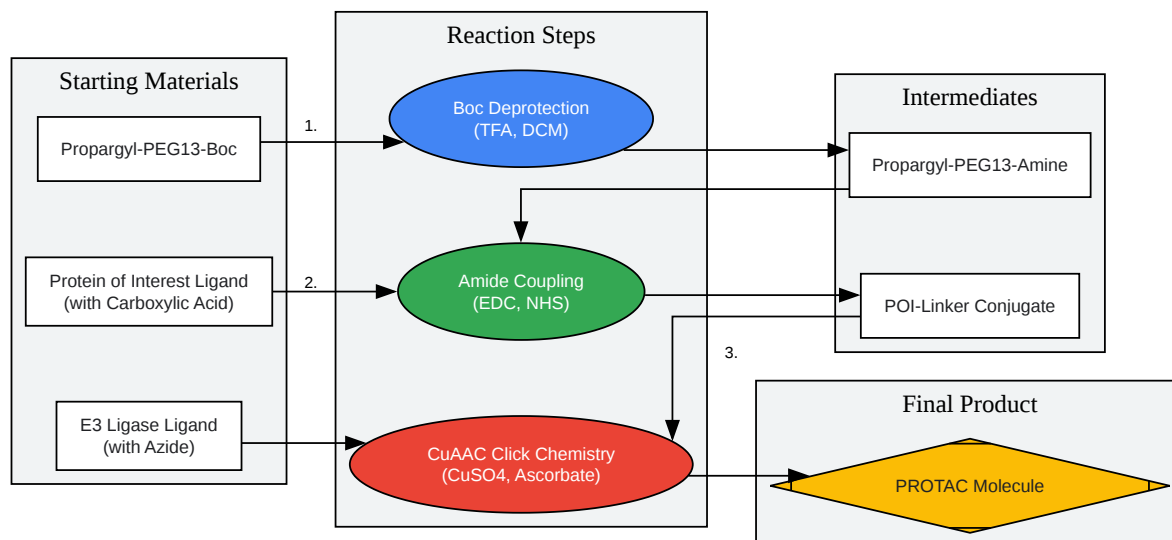
- Azide-containing molecule (e.g., a cytotoxic drug)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a mixture of tert-butanol and water.

Procedure:

- Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.
- In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.
- In another tube, prepare a solution of CuSO_4 and THPTA (typically at a 1:5 molar ratio) in the reaction buffer.
- Add the CuSO_4 /THPTA solution to the reaction mixture containing the propargyl and azide compounds.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
- Upon completion, the product can be purified by standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).

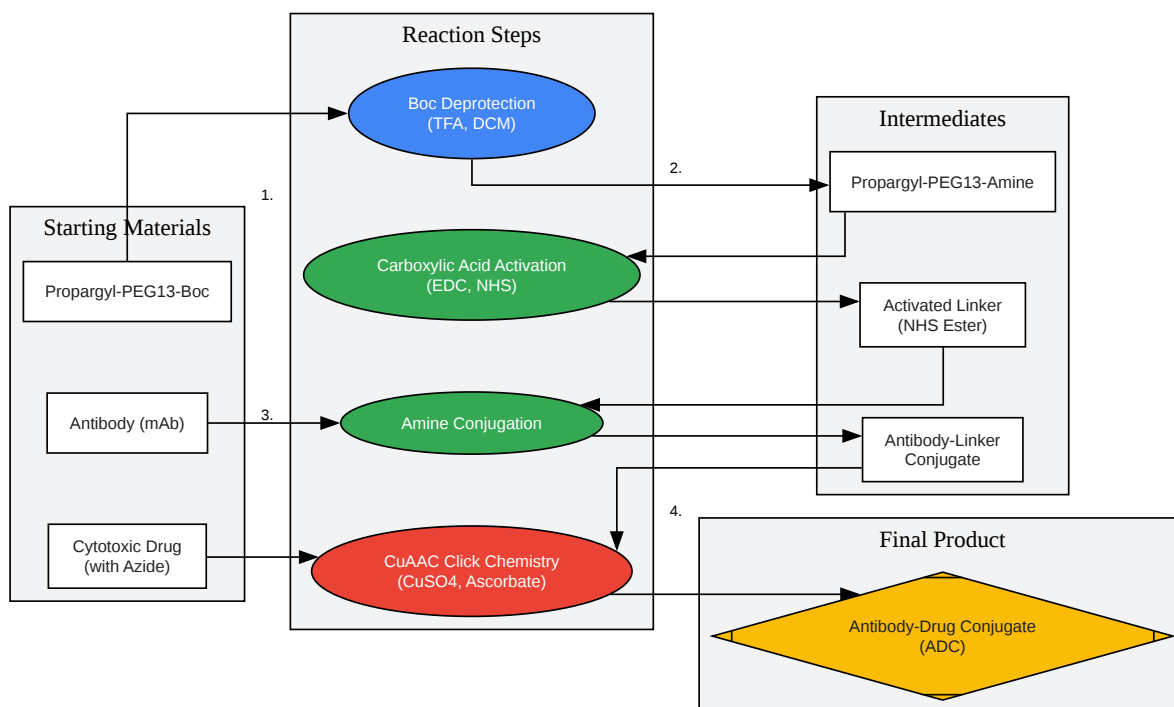
Mandatory Visualizations

The following diagrams illustrate the role of **Propargyl-PEG13-Boc** in key experimental workflows.



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Caption: PROTAC Synthesis Workflow using **Propargyl-PEG13-Boc**.



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Caption: ADC Synthesis Workflow using **Propargyl-PEG13-Boc**.

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